2-(3,4-Dihydroxyphenyl)-2-oxoacetic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dihydroxyphenyl)-2-oxoacetic acid can be achieved through several methods. One common approach involves the aerobic biotransformation of 4-hydroxyphenylacetic acid using whole cell cultures of Arthrobacter protophormiae . This method yields the desired product with a moderate yield of 52%.
Industrial Production Methods
Industrial production of this compound often involves the use of biocatalysis and biotransformation techniques. These methods are preferred due to their efficiency and environmentally friendly nature. The use of whole cell cultures and specific enzymes can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dihydroxyphenyl)-2-oxoacetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert it into less oxidized forms.
Substitution: It can undergo substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and sulfonyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Less oxidized catechol derivatives.
Substitution: Halogenated or sulfonated catechol derivatives.
Scientific Research Applications
2-(3,4-Dihydroxyphenyl)-2-oxoacetic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(3,4-dihydroxyphenyl)-2-oxoacetic acid involves its interaction with various enzymes and molecular targets. It is a metabolite of dopamine and is involved in the degradation pathways of this neurotransmitter. The compound is metabolized by enzymes such as monoamine oxidase (MAO) and catechol-O-methyl transferase (COMT), leading to the formation of homovanillic acid . These metabolic pathways are crucial for maintaining the balance of dopamine levels in the brain and other tissues.
Comparison with Similar Compounds
2-(3,4-Dihydroxyphenyl)-2-oxoacetic acid can be compared with other similar compounds, such as:
3,4-Dihydroxyphenylalanine (DOPA): Both compounds are involved in the metabolic pathways of dopamine, but DOPA is a precursor, while this compound is a metabolite.
3,4-Dihydroxyphenylacetic acid (DOPAC): This compound is another metabolite of dopamine and shares similar chemical properties and biological functions.
Properties
IUPAC Name |
2-(3,4-dihydroxyphenyl)-2-oxoacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O5/c9-5-2-1-4(3-6(5)10)7(11)8(12)13/h1-3,9-10H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNZXTILLSIEXRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)C(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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